2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound featuring a triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.
Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential therapeutic properties. The triazole ring is known for its antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Known for its antimicrobial properties.
N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide: Exhibits similar biological activities due to the presence of the thiazole ring.
Uniqueness
What sets 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide apart is its dual presence of the triazole and sulfanyl groups, which confer unique reactivity and biological activity. This combination allows for a broader range of applications and potential modifications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
577763-55-4 |
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Molecular Formula |
C17H15Cl2N5OS |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-7-13(19)5-6-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-3-2-4-12(18)8-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
QMMJKIXVKBDRMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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